molecular formula C15H16N4O4S B2944740 ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate CAS No. 2034424-25-2

ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate

Cat. No.: B2944740
CAS No.: 2034424-25-2
M. Wt: 348.38
InChI Key: XDGUUVXVDRZBGG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a complex organic compound with a range of potential applications in scientific research. Its structure incorporates several functional groups, including a thiazole ring, an acetamido moiety, and an ethyl ester group. The unique combination of these functional groups imparts significant reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate typically involves multiple steps:

  • Formation of the thiazole ring: : This can be achieved through the Hantzsch thiazole synthesis, starting from α-haloketones and thiourea.

  • Introduction of the acetamido group: : Acetamidation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Cyclopropyl group addition: : The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane and alkenes.

  • Ethyl ester formation: : The ethyl ester group is typically introduced through esterification, using ethanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve scalable processes using continuous flow reactors to optimize reaction conditions and yield. Advanced techniques such as high-throughput screening can be employed to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate undergoes several types of reactions:

  • Oxidation: : The thiazole ring can be oxidized using reagents like m-chloroperbenzoic acid.

  • Reduction: : The carbonyl group within the pyridazinone moiety can be reduced using hydride donors such as sodium borohydride.

  • Substitution: : The acetamido group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : m-Chloroperbenzoic acid, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Bases: : Pyridine, sodium hydroxide.

Major Products

The major products of these reactions often include derivatives where the functional groups have been modified, such as oxidized thiazoles or reduced pyridazinones.

Scientific Research Applications

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a compound of interest in multiple research domains:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemicals with enhanced properties.

Mechanism of Action

The exact mechanism of action of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate depends on its application. For instance, in enzyme inhibition, it might act by binding to the active site of the enzyme, thereby blocking substrate access. Molecular targets could include various enzymes and receptors involved in critical biological pathways.

Comparison with Similar Compounds

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

  • Mthis compound: : Similar structure with a methyl ester group.

  • Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)imidazole-4-carboxylate: : Similar, but with an imidazole ring instead of a thiazole ring.

These similar compounds share structural elements but differ in specific groups that influence their reactivity and applications.

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Properties

IUPAC Name

ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-23-14(22)11-8-24-15(16-11)17-12(20)7-19-13(21)6-5-10(18-19)9-3-4-9/h5-6,8-9H,2-4,7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUUVXVDRZBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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